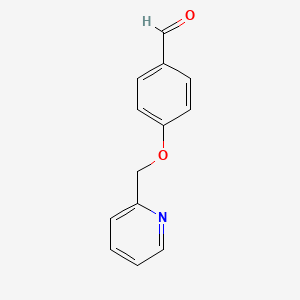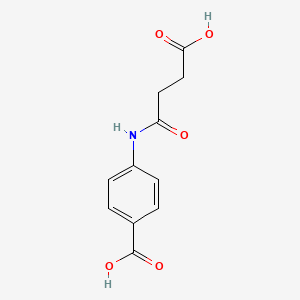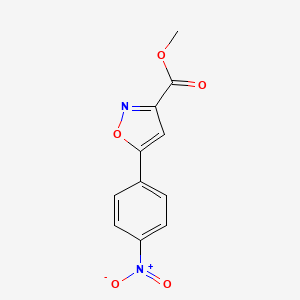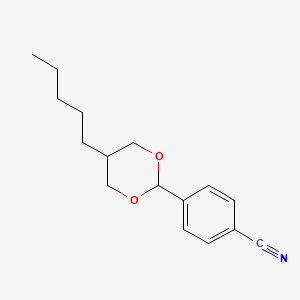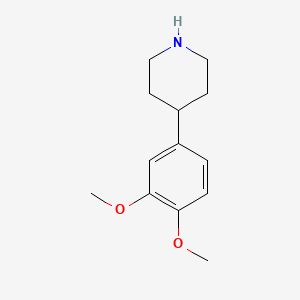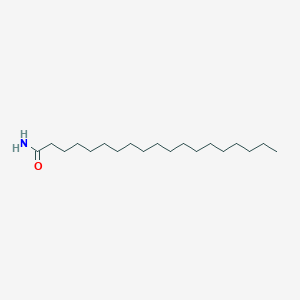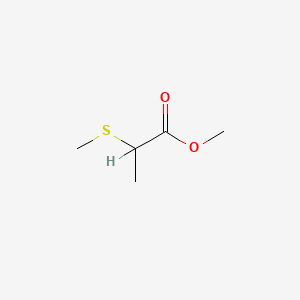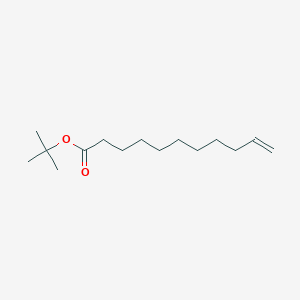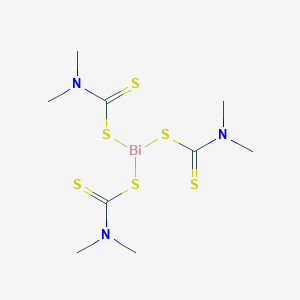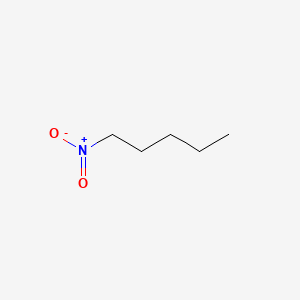
1-Nitropentan
Übersicht
Beschreibung
1-Nitropentane, also known as nitropentane, is an organic compound with the molecular formula C5H11NO2. It is a member of the nitroalkane family, characterized by the presence of a nitro group (-NO2) attached to a pentane chain. This compound is used in various industrial and research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Nitropentane is utilized in various scientific research fields:
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for their pharmacological properties.
Wirkmechanismus
Target of Action
1-Nitropentane, also known as Nitropentane , is a chemical compound with the formula C5H11NO2 The primary targets of 1-Nitropentane are not well-documented in the literature
Mode of Action
Nitroalkanes, a group to which 1-nitropentane belongs, are known to be involved in various biological processes . For instance, nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism . These enzymes are involved in defense mechanisms in different organisms .
Biochemical Pathways
Nitroalkanes such as 1-Nitropentane can be metabolized by nitronate monooxygenases (NMOs) . These enzymes play a crucial role in the catabolism of nitroalkanes . .
Biochemische Analyse
Biochemical Properties
1-Nitropentane plays a crucial role in biochemical reactions, particularly in oxidative denitrification processes. It interacts with enzymes such as nitronate monooxygenases, which catalyze the oxidative denitrification of nitroalkanes . These enzymes convert 1-Nitropentane into corresponding aldehydes or ketones, releasing nitrite as a byproduct. The interaction between 1-Nitropentane and nitronate monooxygenases is essential for the detoxification of nitroalkanes in biological systems.
Cellular Effects
1-Nitropentane affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of mitochondrial enzymes, leading to alterations in cellular respiration and energy production . Additionally, 1-Nitropentane can induce oxidative stress in cells, affecting cell viability and function. The compound’s impact on gene expression involves the upregulation of stress-responsive genes and the downregulation of genes involved in normal cellular functions.
Molecular Mechanism
The molecular mechanism of 1-Nitropentane involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, 1-Nitropentane binds to the active site of nitronate monooxygenases, facilitating the oxidative denitrification process . This interaction results in the conversion of 1-Nitropentane to its corresponding aldehyde or ketone, with the release of nitrite. Additionally, 1-Nitropentane can inhibit mitochondrial enzymes, disrupting cellular respiration and energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Nitropentane change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term exposure to 1-Nitropentane in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, affecting cell viability and function.
Dosage Effects in Animal Models
The effects of 1-Nitropentane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can induce significant toxic effects . High doses of 1-Nitropentane have been associated with oxidative stress, mitochondrial dysfunction, and cellular apoptosis. These adverse effects highlight the importance of dosage regulation in experimental studies involving 1-Nitropentane.
Metabolic Pathways
1-Nitropentane is involved in metabolic pathways that include its conversion to aldehydes or ketones through oxidative denitrification . Enzymes such as nitronate monooxygenases play a key role in this process, facilitating the breakdown of 1-Nitropentane and the release of nitrite. The compound’s involvement in these metabolic pathways affects metabolic flux and the levels of various metabolites in biological systems.
Transport and Distribution
Within cells and tissues, 1-Nitropentane is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of 1-Nitropentane are critical for its biochemical activity and effects on cellular functions.
Subcellular Localization
1-Nitropentane’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound is primarily localized in the mitochondria, where it exerts its effects on mitochondrial enzymes and cellular respiration. This subcellular localization is essential for understanding the biochemical and cellular effects of 1-Nitropentane.
Vorbereitungsmethoden
1-Nitropentane can be synthesized through several methods:
Nitration of Pentane: This involves the reaction of pentane with nitric acid under controlled conditions.
Displacement Reactions: Another method involves the displacement of a halide ion from an alkyl halide with a nitrite ion, resulting in the formation of 1-nitropentane.
Analyse Chemischer Reaktionen
1-Nitropentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones, depending on the conditions and reagents used.
Reduction: Reduction of 1-nitropentane typically yields amines. Common reducing agents include hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1-Nitropentane can be compared with other nitroalkanes such as:
Nitromethane (CH3NO2): A simpler nitroalkane used as a solvent and in the production of explosives.
1-Nitropropane (C3H7NO2): Similar in structure but with a shorter carbon chain, used in organic synthesis and as a solvent.
2-Nitropropane (C3H7NO2): An isomer of 1-nitropropane, used in industrial applications and as a chemical intermediate.
1-Nitropentane is unique due to its specific chain length and the resulting physical and chemical properties, making it suitable for particular applications where other nitroalkanes might not be as effective.
Eigenschaften
IUPAC Name |
1-nitropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVALZCVRLDMXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211878 | |
| Record name | 1-Nitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628-05-7 | |
| Record name | 1-Nitropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitropentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitropentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Nitropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitropentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-NITROPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU9UDR808R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-nitropentane?
A1: 1-Nitropentane has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol. []
Q2: What are the main spectroscopic data points for identifying 1-nitropentane?
A2: While specific spectroscopic data isn't provided in the given papers, 1-nitropentane can be characterized by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []
Q3: How does the structure of 1-nitropentane influence its interaction with solvents?
A3: Studies have investigated the thermodynamics of 1-nitropentane in various solvents. The presence of the nitro group significantly influences its interactions, particularly with polar solvents like water. [, , ]
Q4: Can 1-nitropentane be used as a starting material in organic synthesis?
A4: Yes, 1-nitropentane can act as a versatile starting material. For example, the reaction of its corresponding nitronate anion with 1-iodoadamantane or ethylmercury chloride under photostimulation can yield secondary or tertiary nitro compounds via the SRN1 mechanism. []
Q5: Are there any known biological activities associated with 1-nitropentane?
A5: Research suggests that 1-nitropentane, when present in male rat urine, acts as a pheromone, exhibiting both opposite-sex and same-sex attraction in behavioral assays. []
Q6: How does the structure of 1-nitropentane relate to its function as a potential pheromone?
A6: While the exact mechanism of action remains unclear, the volatile nature of 1-nitropentane, alongside other compounds identified in rat urine, appears crucial for its role in chemical communication. []
Q7: Can 1-nitropentane be detected in environmental samples?
A7: Yes, advanced analytical techniques like comprehensive two-dimensional gas chromatography coupled with nitrogen chemiluminescence detection (GCxGC-NCD) can detect and quantify 1-nitropentane in complex matrices like urban aerosol samples. []
Q8: Has the potential toxicity of 1-nitropentane been studied?
A8: While the provided research focuses on chemical and analytical aspects, further investigations are needed to thoroughly assess the potential toxicological profile of 1-nitropentane.
Q9: Are there any known enzymatic reactions involving 1-nitropentane as a substrate?
A9: Yes, nitroalkane oxidase from the fungus Fusarium oxysporum can catalyze the oxidation of nitroalkanes like 1-nitropentane to their corresponding aldehydes, with hydrogen peroxide as a byproduct. []
Q10: What is the kinetic mechanism of nitroalkane oxidase with 1-nitropentane?
A10: Studies using 1-nitropentane as a substrate for nitroalkane oxidase suggest a ping pong kinetic mechanism, where the enzyme first reacts with the nitroalkane before binding and reacting with oxygen. []
Q11: What is the significance of the pKa value of 1-nitropentane in its enzymatic reaction?
A11: The pKa value of 1-nitropentane plays a crucial role in its interaction with nitroalkane oxidase. The enzyme requires the nitroalkane to be in its neutral form for catalysis. []
Q12: Are there alternative methods to synthesize 1-nitropentane?
A12: Yes, bromonitromethane can react with tributylboron to yield 1-nitropentane, highlighting its versatility as a reagent in organic synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



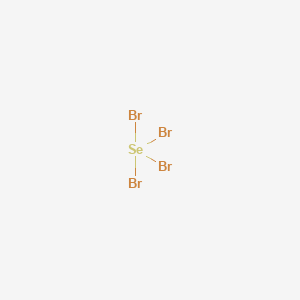
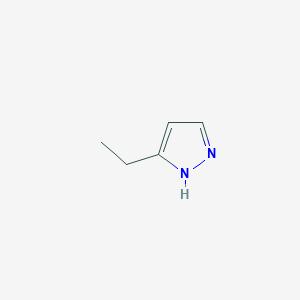
![4-[(5-Methylisoxazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B1594646.png)
